molecular formula C8H10FN5S B2762442 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946823-67-1

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2762442
CAS No.: 1946823-67-1
M. Wt: 227.26
InChI Key: VWIDPNLSHPMCAD-UHFFFAOYSA-N
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Description

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

  • 1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol
  • 1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

5-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN5S/c1-3-14-6(9)5(4(2)13-14)7-11-12-8(10)15-7/h3H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIDPNLSHPMCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN=C(S2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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